

JNJ-7706621: Application Notes and Protocols for High-Throughput Screening

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Compound of Interest

3-Methylthienyl-carbonyl-JNJ7706621

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B11938308

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These application notes provide a comprehensive overview of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, for its application in high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents. Detailed protocols for relevant assays are provided to facilitate experimental design and execution.

Introduction

JNJ-7706621 is a small molecule inhibitor that demonstrates high potency against a range of CDKs and Aurora kinases, crucial regulators of the cell cycle.[1][2][3] Its ability to induce cell cycle arrest, particularly in the G2/M phase, and promote apoptosis in various cancer cell lines makes it a valuable tool for cancer research and drug discovery.[3][4] This document outlines the use of JNJ-7706621 in HTS applications, providing protocols for both biochemical and cell-based assays.

Mechanism of Action

JNJ-7706621 exerts its biological effects primarily through the inhibition of CDKs and Aurora kinases. CDKs, in complex with their cyclin partners, are fundamental drivers of cell cycle progression. Aurora kinases (A and B) are essential for mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. By targeting these key regulators, JNJ-7706621 disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase and



subsequent induction of apoptosis in rapidly dividing cancer cells.[3] The compound has been shown to inhibit CDK1 kinase activity and interfere with downstream substrates like retinoblastoma.[3][4] Furthermore, its inhibition of Aurora kinases leads to effects such as endoreduplication and inhibition of histone H3 phosphorylation.[3]

Data Presentation

In Vitro Kinase Inhibition

Target	IC50 (nM)	Assay Type
CDK1/Cyclin B	9	Cell-free
CDK2/Cyclin A	4	Cell-free
CDK2/Cyclin E	Not specified	Cell-free
Aurora A	11	Cell-free
Aurora B	15	Cell-free
VEGFR2	154-254	Cell-free
FGFR2	154-254	Cell-free
GSK3β	154-254	Cell-free

Note: Data compiled from multiple sources.[1][2]

Cellular Anti-proliferative Activity



Cell Line	Cancer Type	IC50 (nM)
HeLa	Cervical Cancer	112 - 284
HCT-116	Colon Carcinoma	112 - 254
SK-OV-3	Ovarian Cancer	112 - 514
PC3	Prostate Cancer	112 - 514
DU145	Prostate Cancer	112 - 514
A375	Melanoma	112 - 447
MDA-MB-231	Breast Cancer	112 - 514
MES-SA	Uterine Sarcoma	112 - 514
MES-SA/Dx5	Uterine Sarcoma (Drug- Resistant)	112 - 514

Note: IC50 values represent a range reported in the literature.[1][2]

Experimental Protocols Biochemical High-Throughput Kinase Assay (CDK1/Cyclin B)

This protocol is adapted for a high-throughput format to screen for inhibitors of CDK1/Cyclin B.

Materials:

- Recombinant human CDK1/Cyclin B complex
- Biotinylated peptide substrate (e.g., histone H1 derived)
- 33P-y-ATP or fluorescently labeled ATP analog
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄
- JNJ-7706621 (or test compounds) dissolved in DMSO



- Streptavidin-coated 384-well plates
- Plate reader capable of detecting radioactivity or fluorescence

Procedure:

- Compound Plating: Dispense 1 μ L of JNJ-7706621 or test compounds at various concentrations into the wells of a 384-well plate using an acoustic liquid handler. Include DMSO-only wells as a negative control.
- Enzyme and Substrate Preparation: Prepare a master mix containing CDK1/Cyclin B enzyme and the biotinylated peptide substrate in assay buffer.
- Enzyme Addition: Add 10 μ L of the enzyme/substrate mix to each well of the compound plate. Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate Reaction: Prepare an ATP solution (containing 33P-y-ATP or fluorescent ATP) in assay buffer. Add 10 μ L of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
- Incubation: Incubate the plate at 30°C for 1 hour.
- Termination: Stop the reaction by adding 10 μL of 100 mM EDTA in PBS to each well.
- Detection:
 - Radiometric: Transfer the reaction mixture to a streptavidin-coated plate. Incubate for 30 minutes to allow the biotinylated substrate to bind. Wash the plate to remove unincorporated 33P-y-ATP. Add scintillation fluid and read on a microplate scintillation counter.
 - Fluorescent: If using a fluorescent ATP analog and a suitable peptide substrate, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.



Cell-Based High-Throughput Proliferation Assay

This protocol describes a method to screen for compounds that inhibit cancer cell proliferation using a 384-well format.

Materials:

- Human cancer cell line (e.g., HeLa, HCT-116)
- Complete culture medium (e.g., DMEM with 10% FBS)
- JNJ-7706621 (or test compounds) dissolved in DMSO
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- 384-well clear-bottom, white-walled tissue culture plates
- Automated liquid handling system
- Plate reader (luminescence or fluorescence)

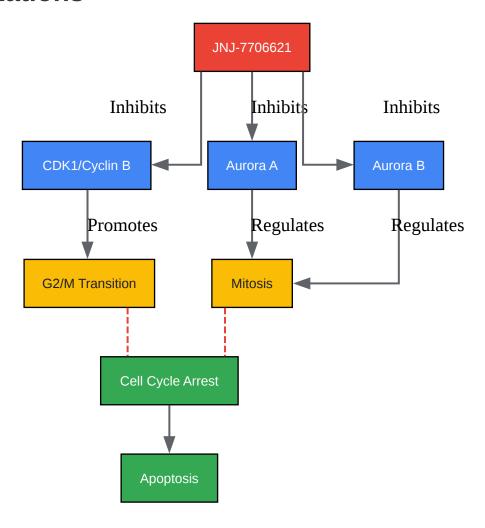
Procedure:

- Cell Seeding: Using an automated dispenser, seed 2,000-5,000 cells per well in 40 μL of complete culture medium into 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Addition: Add 100 nL of JNJ-7706621 or test compounds at various concentrations to the wells. Include DMSO-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Measurement:
 - Equilibrate the plates to room temperature.
 - Add 10 μL of the chosen cell viability reagent to each well.



- Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).
- Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
- Data Analysis: Normalize the data to the DMSO-treated controls (100% viability) and a background control (no cells, 0% viability). Calculate the IC50 values for each compound.

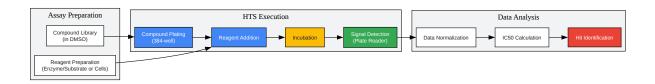
Visualizations



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Caption: JNJ-7706621 signaling pathway inhibition.





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Caption: High-throughput screening workflow.

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